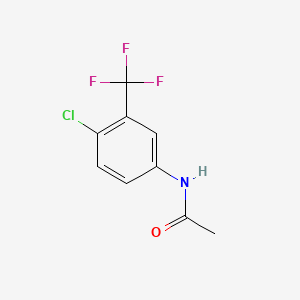

4-Chloro-3-(trifluoromethyl)acetanilide

描述

4-Chloro-3-(trifluoromethyl)acetanilide, also known as 4-CF3-AA, is a synthetic organic compound consisting of a chloro group and a trifluoromethyl group attached to an acetanilide moiety. It is a colorless, crystalline solid with a melting point of 68°C and a boiling point of 147°C. 4-CF3-AA is a versatile reagent with a wide range of applications in organic synthesis, particularly as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other products. It is also used in the synthesis of other compounds, such as 4-chloro-3-trifluoromethylbenzamide, 4-chloro-3-trifluoromethylbenzyl alcohol, and 4-chloro-3-trifluoromethylbenzaldehyde.

科学研究应用

4-Chloro-3-(trifluoromethyl)acetanilide is widely used in scientific research as a reagent for the synthesis of other compounds. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. It has also been used in the synthesis of 4-chloro-3-trifluoromethylbenzamide, 4-chloro-3-trifluoromethylbenzyl alcohol, and 4-chloro-3-trifluoromethylbenzaldehyde.

作用机制

The mechanism of action of 4-Chloro-3-(trifluoromethyl)acetanilide is not fully understood. However, it is believed to act as an electron-withdrawing group, which can be used to modify the reactivity of the molecule. It is also believed to act as a nucleophile, which can facilitate the formation of carbon-carbon or carbon-heteroatom bonds.

Biochemical and Physiological Effects

The biochemical and physiological effects of 4-Chloro-3-(trifluoromethyl)acetanilide are not fully understood. However, it is believed to have a range of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2) and the induction of apoptosis in certain cancer cells.

实验室实验的优点和局限性

The main advantage of using 4-Chloro-3-(trifluoromethyl)acetanilide in laboratory experiments is its low cost and high availability. It is also relatively stable under a variety of conditions and can be used in a wide range of reactions. However, it is important to note that 4-Chloro-3-(trifluoromethyl)acetanilide is toxic and should be used with caution.

未来方向

There are a number of potential future directions for research involving 4-Chloro-3-(trifluoromethyl)acetanilide. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. Additionally, further research could be conducted into its potential toxicity and its possible uses as a drug. Finally, further research could be conducted into its potential use as a catalyst in organic synthesis.

属性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-5(15)14-6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEJZUHNFUXTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188340 | |

| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

348-90-3 | |

| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-[(tert-Butoxycarbonyl)amino]piperidin-1-yl)pyridine-3-boronic acid pinacol ester](/img/structure/B6334051.png)

![1-[4-Chloro-3-(hydroxymethyl)phenyl]-5-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B6334076.png)

![2-[(1Z)-2-Nitroprop-1-en-1-yl]furan](/img/structure/B6334112.png)